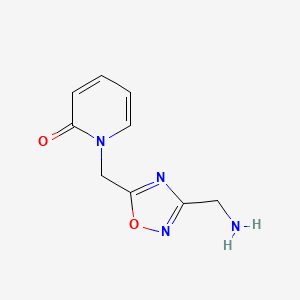

![molecular formula C7H8N2O2 B2531348 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid CAS No. 1341299-80-6](/img/structure/B2531348.png)

2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of imidazo[1,2-a]pyridin-2-ylacetic acid, a related compound, involves the formation of complexes with metals such as Ni, Co, Mn, and Cd, as described in the first paper . Another related compound, imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, was synthesized and showed potent inhibitory activity in a biological assay . These syntheses typically require careful control of reaction conditions and purification steps to obtain the desired product with high purity.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray diffraction, as seen in the compounds studied in papers and . These structures can feature coordination with metal ions and the formation of hydrogen-bonded networks, which are crucial for the stability and properties of the compounds. The imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analog with an imidazo[2,1-b]thiazole ring were structurally characterized, providing insight into the intermolecular interactions within the crystals .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes , as well as condensation reactions to create novel derivatives, such as the 2-{2-[1-(3-substitutedphenyl)-1H-1,2,3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives mentioned in the fourth paper . These reactions are often facilitated by the electron-rich nature of the imidazole ring, which can act as a ligand or react with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the thermal stability of the metal complexes formed by imidazo[1,2-a]pyridin-2-ylacetic acid varies depending on the metal ion, with Co(II) and Ni(II) complexes being less stable than Mn(II) and Cd(II) complexes . The magnetic properties of these complexes are also of interest, with the Co(II) and Ni(II) complexes displaying magnetic exchange interactions mediated by hydrogen bonds . The vibrational spectra of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analog were interpreted using Density Functional Theory (DFT) calculations, highlighting the importance of hydroxyl and methylene groups in hydrogen bonding .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Research on derivatives of 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid has led to the development of novel compounds with significant biological activities. For example, derivatives have been synthesized for use as selective GABA uptake inhibitors, highlighting their potential in neurological research and therapy. These compounds were evaluated for their inhibitory potencies across various GABA transporter proteins, demonstrating specific activities that could influence future drug development (Kerscher-Hack et al., 2016).

Corrosion Inhibition

The compound's derivatives have also been studied for their corrosion inhibition properties, particularly in the context of protecting mild steel in acidic environments. This research is vital for industrial applications where corrosion resistance is crucial. Studies have shown that certain imidazole derivatives effectively prevent corrosion, providing insights into the development of more efficient and environmentally friendly corrosion inhibitors (Ammal et al., 2018).

Bone Imaging Agents

In the field of medical imaging, novel bisphosphonates derived from this compound have been labeled with technetium-99m for use as bone imaging agents. These derivatives exhibit high skeletal uptake and rapid clearance from soft tissues, making them promising candidates for bone imaging applications, which can aid in diagnosing and monitoring bone-related diseases (Qiu et al., 2011).

Antimicrobial Studies

Research has also been conducted on imidazole analogs as antimicrobial agents. Novel series of imidazole derivatives have demonstrated potent bioactivity against pathogenic fungi and bacteria. These studies contribute to the search for new antimicrobial compounds in the fight against resistant microbial strains (Dahiya, 2008).

Catalysis

Imidazole derivatives, including those related to this compound, have been explored as catalysts in chemical transformations. These studies have implications for synthetic chemistry, offering new pathways to conduct reactions under milder conditions and with higher specificity (Grasa et al., 2003).

Coordination Polymers and Supramolecular Chemistry

The versatility of this compound derivatives extends to the creation of coordination polymers and supramolecular structures. These materials have potential applications in catalysis, gas storage, and separation technologies due to their unique structural features (He et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for “2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid” is not mentioned in the sources, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(imidazol-1-ylmethyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-6(7(10)11)4-9-3-2-8-5-9/h2-3,5H,1,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGCMSHXFMYULB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1C=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341299-80-6 |

Source

|

| Record name | 2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2531269.png)

![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2531270.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)

![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)